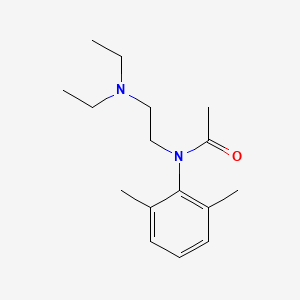
Acetanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, N-(2-(diethylamino)ethyl)-2’,6’-dimethyl- is a chemical compound that belongs to the class of acetanilides. It is characterized by the presence of an acetamido group attached to a phenyl ring, with additional substituents including diethylaminoethyl and dimethyl groups. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, N-(2-(diethylamino)ethyl)-2’,6’-dimethyl- typically involves the reaction of acetanilide with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{C}_8\text{H}_9\text{NO} + \text{ClCH}_2\text{CH}_2\text{N(C}_2\text{H}_5)_2 \rightarrow \text{C}_8\text{H}_9\text{NOCH}_2\text{CH}_2\text{N(C}_2\text{H}_5)_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of Acetanilide, N-(2-(diethylamino)ethyl)-2’,6’-dimethyl- involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Acetanilide, N-(2-(diethylamino)ethyl)-2’,6’-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Acetanilide, N-(2-(diethylamino)ethyl)-2’,6’-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Studied for its potential pharmacological properties, including analgesic and antipyretic effects.
Industry: Utilized in the production of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetanilide, N-(2-(diethylamino)ethyl)-2’,6’-dimethyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, its analgesic properties may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of prostaglandins involved in pain and inflammation.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: A simpler analog without the diethylaminoethyl and dimethyl groups.
N-Phenylacetamide: Similar structure but lacks the additional substituents.
Procainamide: Contains a similar diethylaminoethyl group but differs in other structural aspects.
Uniqueness
Acetanilide, N-(2-(diethylamino)ethyl)-2’,6’-dimethyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the diethylaminoethyl group enhances its solubility and reactivity, making it valuable in various applications.
Properties
CAS No. |
67023-16-9 |
|---|---|
Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H26N2O/c1-6-17(7-2)11-12-18(15(5)19)16-13(3)9-8-10-14(16)4/h8-10H,6-7,11-12H2,1-5H3 |
InChI Key |
FRPGXBGPVFHULS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(C1=C(C=CC=C1C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















